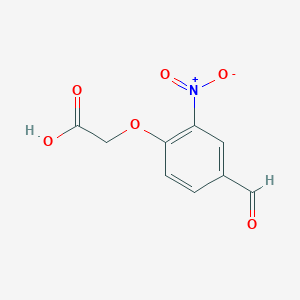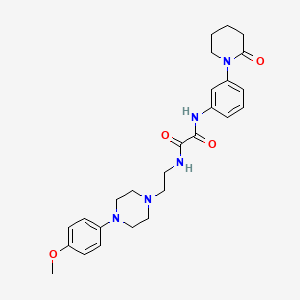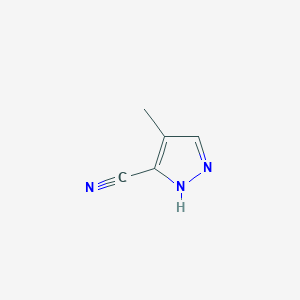
6-Formyl-2,3,4,5-tétrahydro-1H-azépine-1-carboxylate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate: is an organic compound belonging to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a building block in the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a valuable compound in drug discovery and development.
Industry
In the industrial sector, tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate can be used in the production of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for the development of new polymers and coatings.
Mécanisme D'action
Target of Action
Indole derivatives, which share some structural similarity with “tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate”, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific derivative and its functional groups.
Mode of Action
The interaction of indole derivatives with their targets can result in a variety of effects, depending on the nature of the target and the specific derivative. For example, some indole derivatives have been found to have antiviral activity, inhibiting viral replication by interacting with specific viral proteins .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have been found to have anti-inflammatory and analgesic activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on their specific structures. These properties can significantly impact the bioavailability of these compounds .
Result of Action
The molecular and cellular effects of indole derivatives can vary widely, ranging from antiviral to anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate typically involves multi-step organic reactions
Formation of the Azepine Ring: The initial step often involves the cyclization of a suitable precursor, such as a 1,6-diaminohexane derivative, under acidic or basic conditions to form the azepine ring.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.
tert-Butyl Carboxylate Group Addition: The tert-butyl carboxylate group is typically introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The formyl group in tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted azepine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate
- tert-Butyl 6-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it particularly valuable in synthetic chemistry for the development of new molecules with diverse applications.
Conclusion
tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is a compound of significant interest in various fields of scientific research. Its unique structure and reactivity make it a versatile intermediate in organic synthesis, with potential applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Propriétés
IUPAC Name |
tert-butyl 6-formyl-2,3,4,5-tetrahydroazepine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUWZESXSQFCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide](/img/structure/B2565052.png)

![3-[2-(2-Methoxyphenyl)-4-oxo-1-(2-phenylethyl)azetidin-3-yl]-1,3-thiazolidin-4-one](/img/structure/B2565056.png)
![1-(4-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2565058.png)
![N-(1-cyanocyclopentyl)-2-[4-(furan-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2565059.png)

![methyl 3-[(pyrrolidine-1-carbothioyl)amino]thiophene-2-carboxylate](/img/structure/B2565061.png)
![[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2565062.png)



![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2565068.png)
